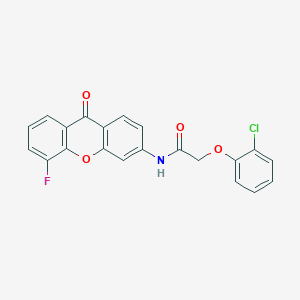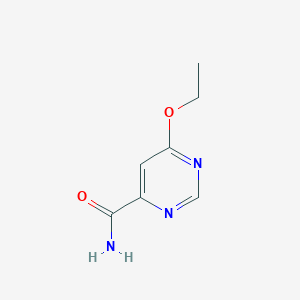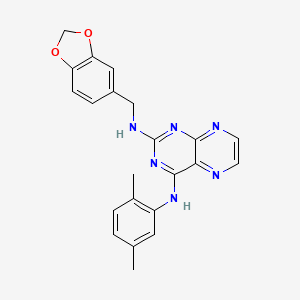
(3-ピリジンイル)イソキサゾール-3-イル)(3-((4-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H15F3N4O3 and its molecular weight is 404.349. The purity is usually 95%.
BenchChem offers high-quality (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! (3-ピリジンイル)イソキサゾール-3-イル)(3-((4-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピロリジン-1-イル)メタノンの科学研究における応用について、6つのユニークな応用に焦点を当てて包括的な分析を行います。
抗菌活性
この化合物は、抗菌剤として大きな可能性を示しています。この化合物を含むイソキサゾール誘導体は、多様な生物活性を示し、特に細菌および真菌病原体に対して効果を発揮します。 研究では、さまざまな菌株の細菌および真菌の増殖を阻害する効果が示されており、新しい抗菌薬の開発のための有望な候補となっています .
抗がん特性
この化合物は、その抗がん特性について研究されています。イソキサゾール環は、抗がん活性において重要な役割を果たすことが知られており、この特定の化合物は、がん細胞の増殖を阻害する可能性を示しています。 研究では、がん細胞のアポトーシス(プログラム細胞死)を誘導する能力に焦点を当てており、これは効果的ながん治療に不可欠です .
抗炎症効果
イソキサゾール誘導体は、抗炎症特性でも知られています。この化合物は、炎症反応に関与する主要な酵素や経路を阻害することにより、炎症を軽減する能力について研究されています。 これは、関節炎やその他の慢性炎症性疾患などの炎症性疾患の治療のための潜在的な候補となっています .
抗ウイルス用途
研究では、この化合物の抗ウイルスの可能性を探っています。イソキサゾール誘導体は、重篤なヒト疾患の原因となるウイルスを含む、さまざまなウイルスに対して活性があることがわかっています。 この化合物のユニークな構造により、ウイルス複製プロセスを妨げるため、潜在的な抗ウイルス剤となっています .
神経保護効果
この化合物は、神経保護において有望な結果を示しています。イソキサゾール誘導体は、酸化ストレスやその他の神経毒性因子によって引き起こされる神経細胞の損傷から神経細胞を保護することができます。 これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療のための潜在的な候補となっています .
鎮痛特性
この化合物は、その鎮痛(痛みを和らげる)特性について研究されています。イソキサゾール誘導体は、痛み経路を調節し、さまざまな種類の痛みを軽減することができます。 研究では、現在治療法に比べてより効果的で副作用が少ない新しい鎮痛薬の開発における潜在的な用途に焦点を当てています .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of action
The specific mode of action would depend on the target. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or antagonist (blocking the receptor). The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its binding to the target .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of a pyrrolidine ring can influence these properties, potentially enhancing the compound’s bioavailability .
特性
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-19(21,22)13-3-6-24-17(8-13)28-14-4-7-26(11-14)18(27)15-9-16(29-25-15)12-2-1-5-23-10-12/h1-3,5-6,8-10,14H,4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNDYGWLOZIWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)



![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
